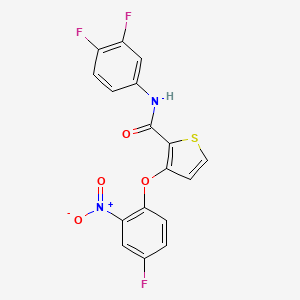

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

Description

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of fluorine and nitro functional groups, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3N2O4S/c18-9-1-4-14(13(7-9)22(24)25)26-15-5-6-27-16(15)17(23)21-10-2-3-11(19)12(20)8-10/h1-8H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUAXSOGDRRIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl and Nitrophenoxy Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the thiophene core reacts with fluorinated and nitro-substituted aromatic compounds.

Formation of the Carboxamide Group: This step usually involves the reaction of the intermediate product with an amine under dehydrating conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₇H₁₂F₃N₂O₄S

- Molecular Weight: Approximately 394.3 g/mol

- Functional Groups: Contains fluorinated aromatic groups and a thiophene core.

The presence of fluorine enhances the compound's stability and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Chemistry

Building Block for Synthesis:

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, such as:

- Formation of Thiophene Core: Achieved through cyclization reactions.

- Introduction of Functional Groups: Via nucleophilic aromatic substitution reactions.

Biology

Biochemical Probes:

The compound has potential applications as a biochemical probe due to its ability to interact with specific enzymes or receptors. The fluorine atoms increase lipophilicity and binding affinity, enhancing its effectiveness in biological assays.

Antibacterial Activity:

Initial studies indicate significant antibacterial properties against various pathogens. The nitro group is particularly noteworthy for its potential to disrupt bacterial metabolism, similar to other fluorinated compounds known for antimicrobial effects .

Medicine

Therapeutic Agent:

Research suggests that N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide may be investigated as a therapeutic agent. Its unique structural features could lead to the development of new drugs targeting bacterial infections or other diseases.

Case Study:

A study evaluating the antibacterial activity of similar fluorinated compounds revealed that modifications in the structure significantly impacted efficacy against Gram-positive and Gram-negative bacteria . This suggests that N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide may exhibit comparable or enhanced activity.

Industrial Applications

Material Science:

The compound can be utilized in developing new materials due to its unique chemical properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other industrial products.

Catalysis:

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide may also find use as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine and nitro groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-difluorophenyl)-3-(4-fluorophenoxy)thiophene-2-carboxamide: Lacks the nitro group, which could affect its reactivity and biological activity.

N-(3,4-difluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide: Lacks the fluorine atom on the phenoxy group, potentially altering its chemical properties.

Uniqueness

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is unique due to the combination of fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity

Biological Activity

N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is , with a molecular weight of approximately 394.3 g/mol. The compound is characterized by the presence of fluorinated aromatic groups and a thiophene core, which contribute to its stability and reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins, while the nitro group may play a role in disrupting bacterial cell functions. These interactions can lead to modulation of enzymatic activities or receptor functions, making it a candidate for further pharmacological investigation .

Antibacterial Activity

Initial studies suggest that N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide exhibits significant antibacterial properties. The compound's structure indicates potential efficacy against various pathogens, similar to other fluorinated compounds known for their antimicrobial effects. The nitro group is particularly noteworthy as it has been associated with enhanced antibacterial action due to its ability to interfere with bacterial metabolism .

Antifungal Activity

In addition to antibacterial properties, this compound may also demonstrate antifungal activity. Similar compounds with thiophene structures have shown effectiveness against fungal strains, suggesting that N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide could be evaluated for its antifungal potential in future studies.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. It has been observed to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, indicating that N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide warrants investigation as a potential anticancer agent .

Data Tables

| Biological Activity | Target Pathogen/Cell Line | IC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Various Bacteria | TBD | Disruption of cell functions |

| Antifungal | Fungal Strains | TBD | Inhibition of fungal growth |

| Anticancer | HeLa, MCF-7 | TBD | Induction of apoptosis |

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluating structurally similar compounds found that fluorinated derivatives exhibited lower MIC values against Gram-positive bacteria. This suggests that N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide could have comparable or superior activity.

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that compounds with similar thiophene structures effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways .

- Mechanistic Studies : Docking studies indicated potential binding sites within key enzymes involved in cancer progression and bacterial metabolism, supporting the hypothesis that this compound could serve as a lead for drug development .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of N-(3,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide?

A1: Synthesis optimization requires precise control of:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction efficiency for thiophene carboxamide derivatives .

- Temperature : Reflux conditions (~80–100°C) are typical for amide bond formation and nitro-group introduction .

- Catalysts : Base catalysts like triethylamine improve nucleophilic substitution in nitrophenoxy-thiophene intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%) .

Q. Q2. How is the structural conformation of this compound validated experimentally?

A2: Key methods include:

- X-ray crystallography : Resolves dihedral angles between the thiophene ring and nitrophenoxy substituent (e.g., 8.5–13.5° for analogous compounds), critical for assessing planarity and intermolecular interactions .

- NMR spectroscopy : NMR confirms fluorine positions, while NMR identifies coupling patterns in the difluorophenyl group .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles, cross-validated with crystallographic data .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

A3: SAR strategies involve:

- Functional group substitution : Replace nitro with cyano or methoxy groups to assess impact on cytotoxicity or enzyme inhibition .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like kinases or DNA topoisomerases .

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with structural analogs .

Q. Q4. What analytical approaches resolve contradictions in solubility and stability data?

A4: Contradictions arise from solvent polarity and pH effects. Mitigation strategies:

- HPLC-MS : Quantify degradation products under varying pH (2–12) and temperature (25–60°C) to identify instability triggers .

- Solubility parameter analysis : Use Hansen solubility parameters to correlate solvent polarity with compound solubility .

- Thermogravimetric analysis (TGA) : Measure thermal decomposition thresholds (e.g., >200°C for nitro-containing analogs) .

Q. Q5. How is the nitro group’s electronic influence on the thiophene ring characterized?

A5: Techniques include:

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the nitro group on the thiophene’s π-system .

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λ ~320 nm for nitro derivatives) to quantify conjugation extent .

- Hammett substituent constants : Correlate nitro-group σ values with reaction rates in nucleophilic aromatic substitution .

Methodological Challenges

Q. Q6. What strategies improve yield in multi-step syntheses involving nitrophenoxy intermediates?

A6: Challenges include nitro-group reduction and steric hindrance. Solutions:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during nitro-group installation .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic nitration steps .

- Catalytic hydrogenation : Optimize Pd/C or Raney Ni conditions to minimize over-reduction of nitro to amine .

Q. Q7. How are impurities tracked during scale-up from milligram to gram quantities?

A7: Implement:

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and detects intermediates .

- High-resolution mass spectrometry (HRMS) : Identify trace impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity .

- Design of experiments (DoE) : Statistical optimization of temperature, stoichiometry, and agitation reduces batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.